Dendrophenol

概要

説明

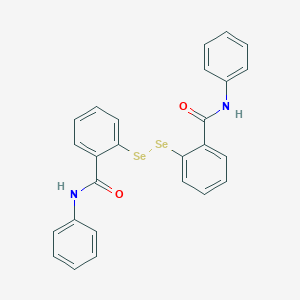

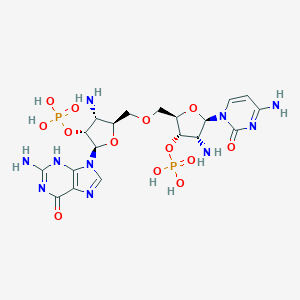

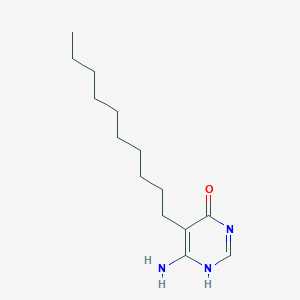

Molecular Structure Analysis

The InChI code for Dendrophenol is1S/C17H20O5/c1-20-14-8-11 (6-7-13 (14)18)4-5-12-9-15 (21-2)17 (19)16 (10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 . The H-NMR data is consistent with the structure . Physical And Chemical Properties Analysis

Dendrophenol is a solid substance . It has a molecular weight of 304.34 and its molecular formula is C17H20O5 . It is recommended to be stored at -20°C, protected from light .科学的研究の応用

Diabetes Management

Dendrophenol, found in medicinal dendrobiums, is used in traditional Chinese medicine for the treatment of diabetes . The active compounds and mechanisms of medicinal dendrobiums in diabetes management are being researched. Current literature indicates that polysaccharides and bibenzyls, which are commonly isolated in the Dendrobium genus, have shown anti-diabetic effects by lowering glucose levels and reversing chronic inflammation of Type 2 Diabetes Mellitus (T2DM) when taken orally at 200 mg/kg .

Anti-Inflammatory Properties

Dendrophenol has been found to have anti-inflammatory properties . This is particularly useful in the management of diseases such as diabetes, where chronic inflammation plays a significant role.

Antioxidant Functions

Natural polyphenols, including Dendrophenol, have been valued as a crucial regulator of nutrient metabolism and metabolic diseases due to their antioxidant functions . These antioxidant properties can help protect the body from damage by free radicals, unstable molecules that can damage cellular structures.

Colon Cancer Prevention

Research has shown that natural polyphenols could act as a targeted modulator to play a key role in the prevention or treatment of colon cancer . Colon cancer commonly develops from long-term chronic inflammation in the intestine and seriously threatens human health. The potential application of natural polyphenols in colon cancer might be regarded as a novel platform for colon cancer management .

Immune Enhancement

Polyphenols, including Dendrophenol, have been found to have immune-enhancing properties . This can help the body fight off illnesses and infections more effectively.

Flavonoids and Dendrophenol Biosynthesis

The hydroxycinnamyl transferase (HCT) gene family from Dendrobium officinale has been studied to reveal the biosynthesis of flavonoids and dendrophenol in the plant . Understanding this biosynthesis process can help in the production and application of these compounds in various fields.

作用機序

Dendrophenol: A Comprehensive Review of Its Mechanism of Action

Dendrophenol, also known as Moscatilin, is a natural product isolated from the stem of Dendrobium loddigesii Rolfe . It has been recognized for its therapeutic benefits, particularly its antineoplastic activity . This article aims to provide a comprehensive review of the mechanism of action of Dendrophenol.

Target of Action

Dendrophenol primarily acts as an inhibitor of NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

It is known to interact with its primary target, nf-κb, leading to changes in the transcription of dna and the production of cytokines . This interaction may result in the inhibition of inflammation and cell proliferation, which could explain its antineoplastic activity .

Biochemical Pathways

Dendrophenol is believed to affect several biochemical pathways. For instance, it has been suggested that Dendrophenol may protect pancreatic β-cell dysfunction and insulin resistance in the liver . It may also up-regulate the abundance of short-chain fatty acids (SCFAs) to stimulate GLP-1 secretion through gut microbiota . .

Pharmacokinetics

Like other polyphenols, it is expected to undergo multiple biotransformations to yield metabolites of different biological properties . The initial site of contact for polyphenols is the saliva, followed by the stomach, where the pH of the fluids and proteins may modify the polyphenol to a certain extent .

Result of Action

The molecular and cellular effects of Dendrophenol’s action are primarily related to its antineoplastic activity . By inhibiting NF-κB, Dendrophenol may suppress inflammation and cell proliferation, potentially leading to a reduction in tumor growth . .

Action Environment

The action, efficacy, and stability of Dendrophenol may be influenced by various environmental factors. For instance, in vitro plant cultures have shown that elicitors, such as chitosan, salicylic acid, and methyl jasmonate, can enhance the content of Dendrophenol . This suggests that the environment in which Dendrophenol is produced and administered can significantly impact its action and efficacy.

Safety and Hazards

将来の方向性

Dendrophenol has been widely demonstrated to have therapeutic benefits, particularly as an anticancer agent . Future research could focus on decoding the biosynthesis of Dendrophenol and other significant bibenzyl derivatives . The development of cultures for the conservation of the threatened tropical epiphytic orchid species, Dendrobium ovatum, and their potential towards Dendrophenol bioproduction in vitro, is another promising direction .

特性

IUPAC Name |

4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRAYUIKLRABOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148752 | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dendrophenol | |

CAS RN |

108853-14-1 | |

| Record name | Moscatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dendrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of dendrophenol and where has it been found?

A1: Dendrophenol (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl) is a bibenzyl compound. [] It possesses two benzene rings linked by a two-carbon bridge, with hydroxyl and methoxy substituents. This compound has been isolated from the stems of Dendrobium candidum alongside other bibenzyls. []

Q2: How potent is dendrophenol's immunosuppressive activity compared to other similar compounds found in Dendrobium species?

A2: While dendrophenol itself has shown immunosuppressive activity, two newly discovered bibenzyl-phenylpropane hybrids, dendrophenols A and B, isolated from Dendrobium devonianum, exhibited significantly greater potency. [] Dendrophenol A displayed an IC50 of 1.62 μM, while dendrophenol B demonstrated an even more potent IC50 of 0.41 μM against T lymphocytes. [] These values were considerably lower than those observed for dendrophenol and other related bibenzyls in the same study. []

Q3: What is the mechanism of action for the immunosuppressive activity of dendrophenol and related compounds?

A3: While the exact mechanism of action remains to be fully elucidated, research suggests that dendrophenol and its derivatives, like dendrophenols A and B, exhibit specific immunosuppressive effects on T lymphocytes. [] Further research is needed to determine the precise molecular targets and downstream signaling pathways affected by these compounds.

Q4: Are there any known analytical methods for characterizing and quantifying dendrophenol?

A4: Researchers have employed various spectroscopic techniques to characterize dendrophenol, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These methods provide valuable information about the compound's structure and purity. Quantitative analysis, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, could be employed for determining dendrophenol concentrations in plant material or biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)